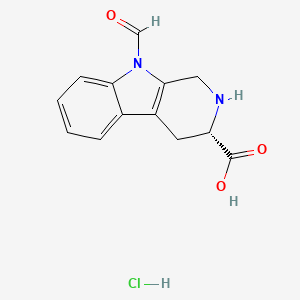

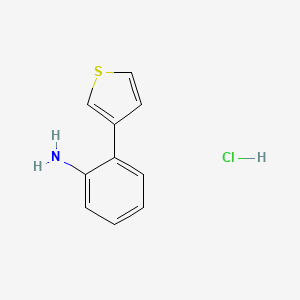

1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diethylamine is an organic compound with the formula (CH3CH2)2NH . It is a secondary amine, a flammable, weakly alkaline liquid that is miscible with most solvents . It is a colorless liquid, but commercial samples often appear brown due to impurities . It has a strong ammonia-like odor .

Synthesis Analysis

Diethylamine is produced commercially via the alumina-catalyzed reaction from ethanol and ammonia . It is obtained together with ethylamine and triethylamine . Diethylamine is used in the production of corrosion inhibitor N, N-diethylaminoethanol, by reaction with ethylene oxide .Molecular Structure Analysis

The molecular structure of diethylamine is represented by the formula (CH3CH2)2NH . The molecular weight of diethylamine is 73.139 g·mol−1 .Chemical Reactions Analysis

Diethylamine is a precursor to a wide variety of other commercial products . It is also sometimes used in the illicit production of LSD .Physical and Chemical Properties Analysis

Diethylamine has a density of 0.7074 g mL−1 . It has a melting point of −49.80 °C and a boiling point of 54.8 to 56.4 °C . It is miscible with water .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Novel Metallophthalocyanines Synthesis : Research demonstrates the synthesis of novel metal-free and metallophthalocyanines incorporating 1-(Diethylamino)-3-phenoxy-2-propanol hydrochloride. These compounds are characterized by their aggregation behaviors in different solvents, contributing to the understanding of phthalocyanine chemistry and its potential applications in materials science (Acar et al., 2012).

Electropolymerization Studies : A study focused on synthesizing silicon naphthalocyanines (SiNc) bearing electropolymerizable units derived from this compound. The research highlighted the non-aggregated nature of SiNcs in various solvents and explored their electrochemical properties, indicating potential applications in electronics and materials science (Bıyıklıoğlu & Alp, 2017).

Application in Material Science

- Poly[bis(3-phenyl-1-propoxide amino benzoic acid diethylamino)phosphazene] : This research synthesized and characterized a novel phosphazene polymer for potential biomedical applications. The study delved into the hydrolytic degradation of the polymer in various media, showcasing its potential as a biodegradable material (Amin et al., 2017).

Catalytic Activities

- Cyclohexene Oxidation Catalysts : Iron(II) and cobalt(II) phthalocyanine complexes derived from this compound were studied for their catalytic activity in the oxidation of cyclohexene. The research demonstrated the complexes' ability to selectively oxidize cyclohexene, indicating their potential as efficient catalysts in organic synthesis processes (Saka et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

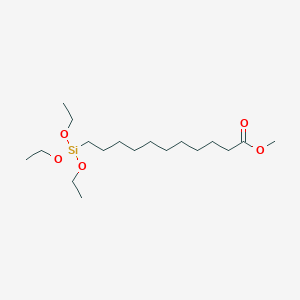

1-(diethylamino)-3-phenoxypropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2.ClH/c1-3-14(4-2)10-12(15)11-16-13-8-6-5-7-9-13;/h5-9,12,15H,3-4,10-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWIRDBOPHDBOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(COC1=CC=CC=C1)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6342987.png)

![1,3,8-Triaza-spiro[4,5]dec-1-en-4-one hydrochloride](/img/structure/B6342991.png)